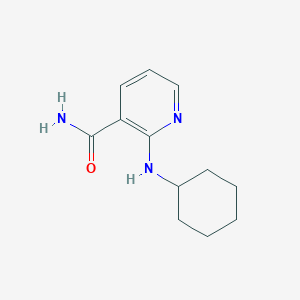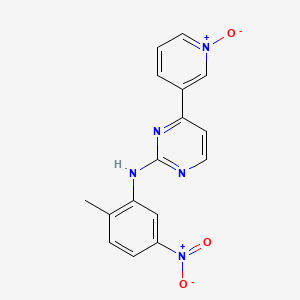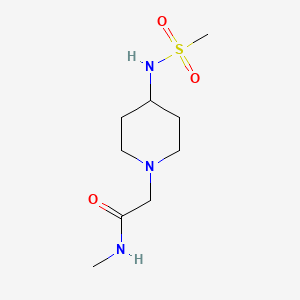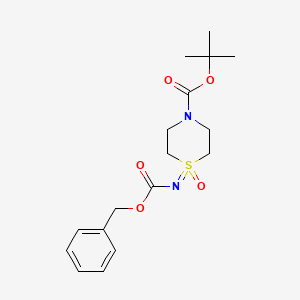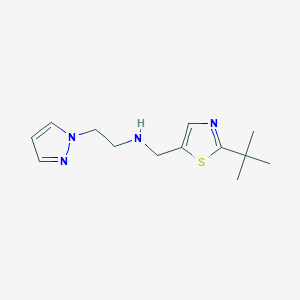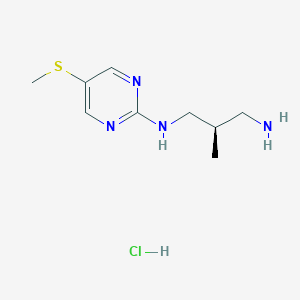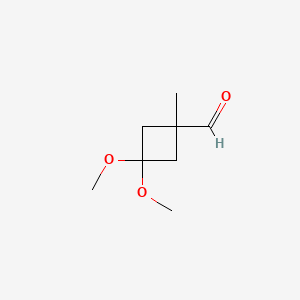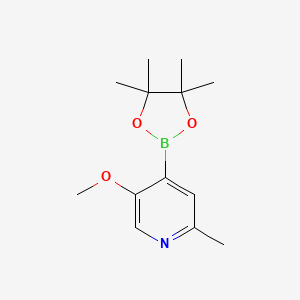
(R)-5-Chloro-8-hydroxy-3-methylisochroman-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one is a chemical compound that belongs to the class of isochromanones. Isochromanones are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a hydroxyl group in the structure of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the precursor 5-chloro-2-hydroxy-3-methylbenzaldehyde can undergo cyclization in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired isochromanone structure.
Another approach involves the use of a palladium-catalyzed coupling reaction. In this method, a suitable aryl halide and an alkyne are coupled in the presence of a palladium catalyst and a base to form the isochromanone ring system. This method offers the advantage of high regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one ketone or aldehyde derivatives.
Reduction: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one alcohol derivatives.
Substitution: Formation of various substituted isochromanone derivatives depending on the nucleophile used.
科学研究应用
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be compared with other similar compounds, such as:
5-Chloro-8-hydroxy-3-methylisochroman-1-one: Lacks the ®-configuration, which may affect its biological activity and reactivity.
5-Chloro-8-hydroxy-3-methylisochroman-1-one derivatives: Various derivatives with different substituents on the isochromanone ring can exhibit different chemical and biological properties.
Other isochromanones: Compounds with similar isochromanone structures but different substituents can be compared to highlight the unique properties of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
(3R)-5-chloro-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9ClO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3/t5-/m1/s1 |
InChI 键 |
SORYZPFSJFXTNV-RXMQYKEDSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
规范 SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


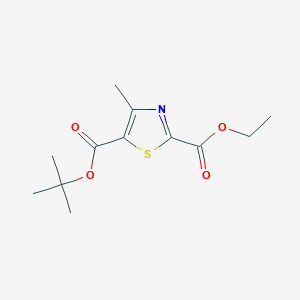
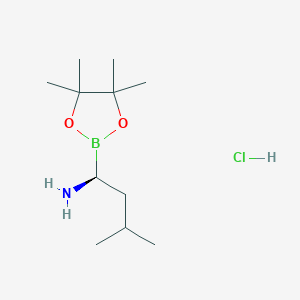
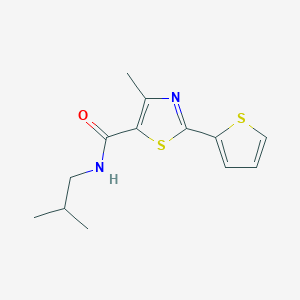
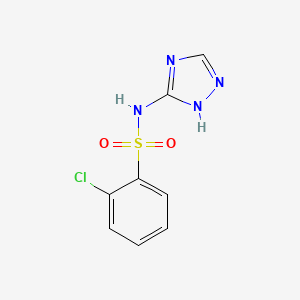
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
